molecular formula C12H13ClN2O B1583987 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 52191-26-1

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B1583987
CAS No.: 52191-26-1
M. Wt: 236.7 g/mol
InChI Key: VUOXPQXFKCXXFF-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloroacetamide group attached to an indole moiety, which is a common structure in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(1H-indol-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-(1H-indol-3-yl)ethylamine+2-chloroacetyl chlorideThis compound+HCl\text{2-(1H-indol-3-yl)ethylamine} + \text{2-chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(1H-indol-3-yl)ethylamine+2-chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Products include various oxidized forms of the indole ring.

    Reduction: The primary amine derivative is formed.

Scientific Research Applications

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

    Biological Studies: The compound is used in studies related to its biological activity, including its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide
  • N-[2-(1H-indol-3-yl)ethyl]acetamide
  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide

Uniqueness

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and biological activity compared to other indole derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOXPQXFKCXXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342524
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52191-26-1
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the rearrangement reaction involving 2-Chloroacetyl tetrahydro-β-carbolines in the synthesis of functionalized diketopiperazines?

A1: The research paper by Davyt et al. [] highlights a crucial step in the synthesis of functionalized diketopiperazines, which involves the rearrangement of 2-Chloroacetyl tetrahydro-β-carbolines. Upon treatment with N-bromosuccinimide (NBS), these compounds undergo rearrangement to yield the desired 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide derivatives. This rearrangement is significant because it sets the stage for the subsequent cyclization reaction with primary amines, ultimately leading to the formation of the targeted functionalized diketopiperazines. This synthetic strategy offers a valuable pathway for accessing diverse diketopiperazine analogues with potential biological activities.

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